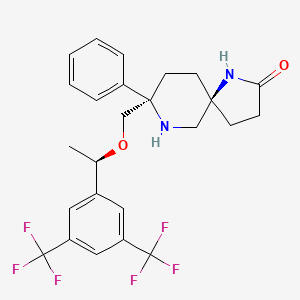
Rolapitant (1R,2R,3S)-Isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rolapitant (1R,2R,3S)-Isomer is a selective neurokinin-1 receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting. This compound is notable for its long half-life and high receptor binding affinity, making it effective in managing delayed nausea and vomiting associated with chemotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3S)-Isomer involves several key steps, including the formation of the cyclopentane ring and the introduction of various functional groups. One common synthetic route starts with the preparation of a cyclopentane derivative, followed by a series of reactions to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method to improve efficiency and yield. This method involves the esterification of intermediate compounds, followed by purification steps to obtain the high-purity final product .
化学反応の分析
Types of Reactions
Rolapitant (1R,2R,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of Rolapitant, which can be used for further research and development in medicinal chemistry .
科学的研究の応用
Rolapitant (1R,2R,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Investigated for its potential use in treating other conditions related to neurokinin-1 receptor activity, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Rolapitant (1R,2R,3S)-Isomer exerts its effects by selectively binding to the neurokinin-1 receptors in the brain, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This binding prevents the activation of the receptor, thereby reducing the symptoms of nausea and vomiting. The molecular targets involved include the neurokinin-1 receptors, and the pathways affected are primarily those related to neurotransmitter signaling .
類似化合物との比較
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Netupitant: A newer neurokinin-1 receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
Rolapitant (1R,2R,3S)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Additionally, its high receptor binding affinity ensures effective prevention of delayed nausea and vomiting, making it a valuable option in chemotherapy-induced nausea and vomiting management .
特性
分子式 |
C25H26F6N2O2 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1 |
InChIキー |
FIVSJYGQAIEMOC-AVIJNYRZSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
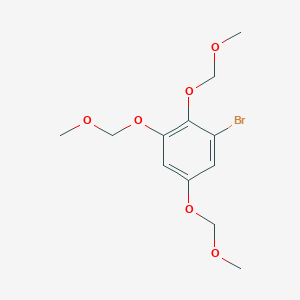
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
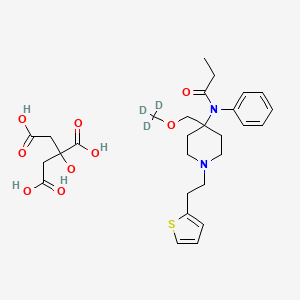
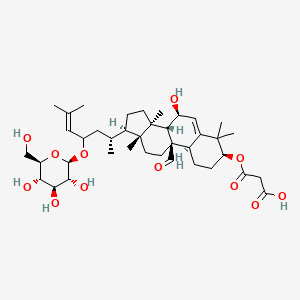
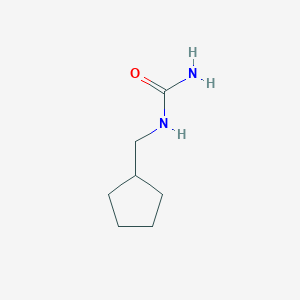
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
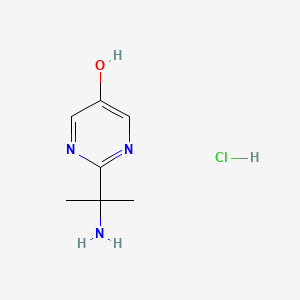
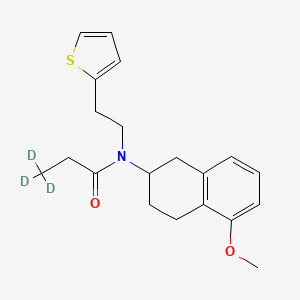
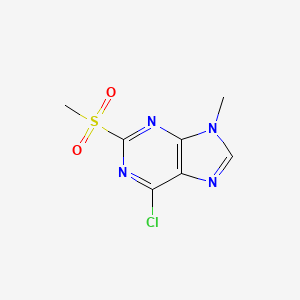
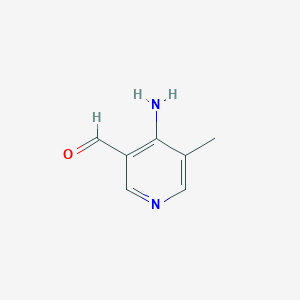
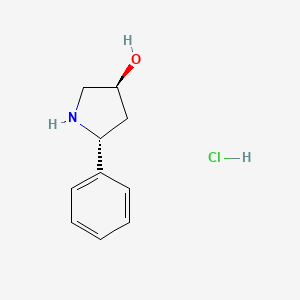
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
